

A Comprehensive Spectroscopic Guide to 3-(Triethoxysilyl)propyl Methacrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **3- (Triethoxysilyl)propyl methacrylate**, a versatile bifunctional organosilane. This compound is instrumental as a coupling agent, bridging organic polymers and inorganic surfaces. Its unique structure, containing a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group, makes it a critical component in advanced materials, including composites, adhesives, and coatings. A thorough understanding of its spectral data is essential for quality control, structural verification, and monitoring chemical reactions.

This document details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data for **3-(Triethoxysilyl)propyl methacrylate**. It includes clearly structured data tables, comprehensive experimental protocols for spectral acquisition, and graphical representations of workflows and spectral correlations to facilitate understanding.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for **3-(Triethoxysilyl)propyl methacrylate**.

¹H NMR Spectroscopic Data (CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.10	S	1H	=CH ₂ (vinyl, trans to C=O)
~5.54	S	1H	=CH ₂ (vinyl, cis to C=O)
~4.12	t	2H	-O-CH ₂ - (propyl chain)
~3.83	q	6H	-Si-(O-CH₂)₃
~1.95	S	3H	-C(CH₃)=
~1.78	m	2H	-CH ₂ - (central propyl)
~1.23	t	9H	-Si-(O-CH ₂ -CH ₃) ₃
~0.72	m	2H	Si-CH ₂ - (propyl chain)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data (CDCl₃)

167.3 C=O (ester carbonyl) 136.7 =C(CH ₃)- (vinyl carbon) 125.0 =CH ₂ (vinyl carbon) 66.5 -O-CH ₂ - (propyl chain) 58.4 -Si-(O-CH ₂) ₃ 22.8 -CH ₂ - (central propyl) 18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃ 9.0 Si-CH ₂ - (propyl chain)	Chemical Shift (δ, ppm)	Assignment
125.0 =CH ₂ (vinyl carbon) 66.5 -O-CH ₂ - (propyl chain) 58.4 -Si-(O-CH ₂) ₃ 22.8 -CH ₂ - (central propyl) 18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃	167.3	C=O (ester carbonyl)
66.5 -O-CH ₂ - (propyl chain) 58.4 -Si-(O-CH ₂) ₃ 22.8 -CH ₂ - (central propyl) 18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃	136.7	=C(CH₃)- (vinyl carbon)
-Si-(O-CH ₂) ₃ 22.8 -CH ₂ - (central propyl) 18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃	125.0	=CH2 (vinyl carbon)
22.8 -CH ₂ - (central propyl) 18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃	66.5	-O-CH ₂ - (propyl chain)
18.4 -C(CH ₃)= 18.2 -Si-(O-CH ₂ -CH ₃) ₃	58.4	-Si-(O-CH ₂) ₃
18.2 -Si-(O-CH ₂ -CH ₃) ₃	22.8	-CH ₂ - (central propyl)
	18.4	-C(CH₃)=
9.0 Si-CH ₂ - (propyl chain)	18.2	-Si-(O-CH ₂ -CH ₃) ₃
	9.0	Si-CH ₂ - (propyl chain)



FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2975, ~2928, ~2885	C-H Stretch	CH₃ and CH₂ groups
~1720	C=O Stretch	Ester carbonyl
~1638	C=C Stretch	Methacrylate vinyl group
~1455	C-H Bend	CH₂ scissoring
~1322, ~1300	C-H Bend	CH₃ wagging
~1168	C-O Stretch	Ester C-O bond
~1105, ~1080	Si-O-C Asymmetric Stretch	Triethoxysilyl group
~960	Si-O-C Stretch	Triethoxysilyl group
~780	Si-O Stretch	Triethoxysilyl group

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **3-(Triethoxysilyl)propyl methacrylate** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial.[1]
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid column height should be between 4.0 and 5.0 cm.[1]
- Instrumentation Setup:
 - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:



- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Perform shimming (manual or automated) to optimize the magnetic field homogeneity, which maximizes spectral resolution.[1]
- Tuning: Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C) to ensure efficient signal detection.[1]
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include the spectral width, acquisition time, and relaxation delay.[3]
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum. Reference the spectrum to a known standard, such as tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy Protocol

- Sample Preparation: For liquid samples like 3-(Triethoxysilyl)propyl methacrylate, the
 Attenuated Total Reflectance (ATR) technique is highly convenient.[5]
 - Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation Setup:
 - Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
- Data Acquisition:
 - Background Scan: Record a background spectrum of the empty, clean ATR crystal.[4] This
 is crucial as it will be subtracted from the sample spectrum to remove interference from
 atmospheric CO₂ and water vapor.

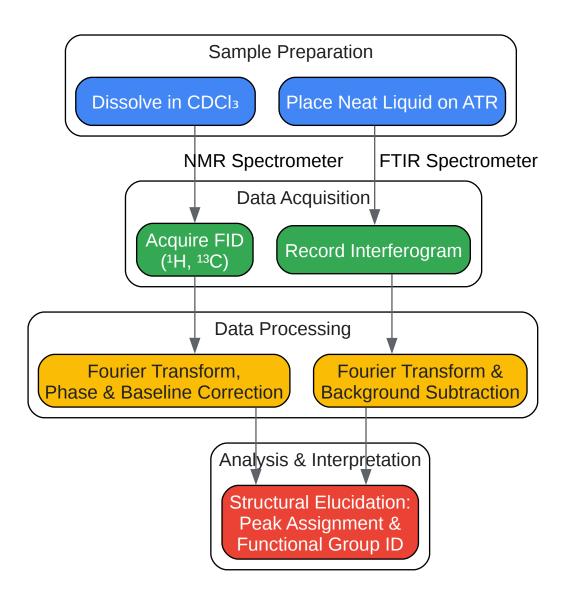


- Sample Scan: Record the spectrum of the sample. The typical spectral range is 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
 Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the various functional groups within the molecule.[4]

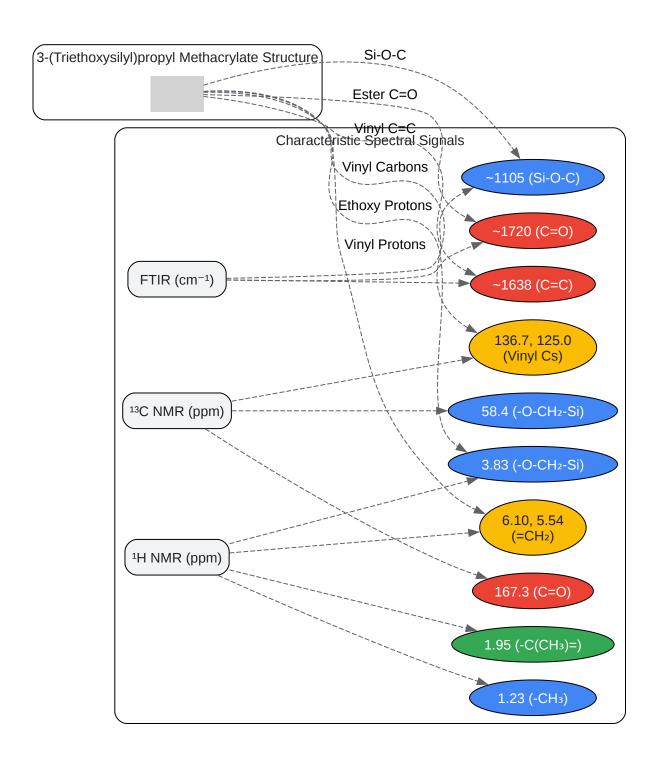
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of **3-(Triethoxysilyl)propyl methacrylate**.









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